- Synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides, Journal of Medicinal Chemistry, 2008, 51(6), 1560-1576

Cas no 92664-05-6 (Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide)

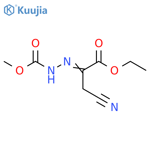

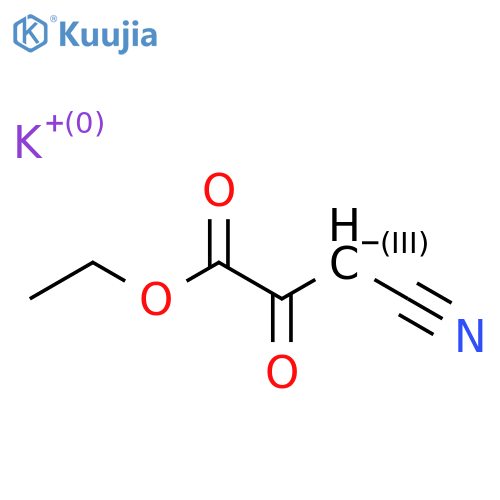

92664-05-6 structure

Nome del prodotto:Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide

Numero CAS:92664-05-6

MF:C6H6KNO3

MW:179.215042591095

MDL:MFCD28016957

CID:1066871

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Proprietà chimiche e fisiche

Nomi e identificatori

-

- Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide

- EBD3314540

- AK151966

- ST2407533

- potassium 1-cyano-2-(ethyl carboxy)-2-oxoethanide

- 1-Cyano-3-ethoxy-3-oxoprop-1-en-2-olate

-

- MDL: MFCD28016957

- Inchi: 1S/C6H6NO3.K/c1-2-10-6(9)5(8)3-4-7;/h3H,2H2,1H3;/q-1;+1

- Chiave InChI: PIMPOWCURRWILD-UHFFFAOYSA-N

- Sorrisi: [K+].N#C[CH-]C(C(OCC)=O)=O

Proprietà calcolate

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 5

- Conta atomi pesanti: 11

- Conta legami ruotabili: 4

- Complessità: 193

- Superficie polare topologica: 67.2

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM194814-100g |

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |

92664-05-6 | 95% | 100g |

$212 | 2022-09-28 | |

| TRC | P113675-500mg |

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |

92664-05-6 | 500mg |

$ 420.00 | 2022-06-03 | ||

| Chemenu | CM194814-5g |

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |

92664-05-6 | 95% | 5g |

$*** | 2023-05-29 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1222548-1g |

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |

92664-05-6 | 95% | 1g |

¥224.00 | 2024-04-25 | |

| Ambeed | A122850-250mg |

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |

92664-05-6 | 95% | 250mg |

$24.0 | 2025-03-04 | |

| Ambeed | A122850-1g |

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |

92664-05-6 | 95% | 1g |

$30.0 | 2025-03-04 | |

| A2B Chem LLC | AH85030-5g |

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |

92664-05-6 | 95% | 5g |

$310.00 | 2024-07-18 | |

| Aaron | AR00GUKY-1g |

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |

92664-05-6 | 95% | 1g |

$21.00 | 2025-01-24 | |

| eNovation Chemicals LLC | D752460-250mg |

PotassiuM 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |

92664-05-6 | 95+% | 250mg |

$60 | 2024-06-06 | |

| A2B Chem LLC | AH85030-250mg |

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |

92664-05-6 | 95% | 250mg |

$41.00 | 2024-07-18 |

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → 60 °C

1.2 60 °C; 30 min, 60 °C; 60 °C → rt

1.2 60 °C; 30 min, 60 °C; 60 °C → rt

Riferimento

Synthetic Routes 2

Condizioni di reazione

Riferimento

- New heterocyclic β-sheet ligands with peptidic recognition elements. [Erratum to document cited in CA141:157461], Journal of Organic Chemistry, 2004, 69(22),

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Potassium Solvents: Diethyl ether , Ethanol ; rt → 0 °C; 30 min, 0 °C

1.2 Reagents: Acetonitrile Solvents: Diethyl ether ; 0 °C → rt; 1 h, rt

1.2 Reagents: Acetonitrile Solvents: Diethyl ether ; 0 °C → rt; 1 h, rt

Riferimento

- New Heterocyclic β-Sheet Ligands with Peptidic Recognition Elements, Journal of Organic Chemistry, 2004, 69(16), 5168-5178

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Potassium ethoxide Solvents: Diethyl ether , Ethanol , Acetonitrile ; 0 °C → rt

Riferimento

- Discovery of Allosteric, Potent, Subtype Selective, and Peripherally Restricted TrkA Kinase Inhibitors, Journal of Medicinal Chemistry, 2019, 62(1), 247-265

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide ; 1 h, rt

Riferimento

- Synthetic studies of five-membered heteroaromatic derivatives as potassium-competitive acid blockers (P-CABs), Bioorganic & Medicinal Chemistry Letters, 2015, 25(10), 2037-2040

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Potassium ethoxide

Riferimento

- Preparation of heterocyclic glycyl β-alanine derivatives as vitronectin antagonists, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ; rt → 60 °C

1.2 40 min, 60 °C

1.2 40 min, 60 °C

Riferimento

- New geldanamycin derivatives with anti Hsp properties by mutasynthesis, Organic & Biomolecular Chemistry, 2019, 17(21), 5269-5278

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: Acetonitrile ; rt; 1.5 h, rt

Riferimento

- MCT4 inhibitors for treating disease, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condizioni di reazione

1.1 Solvents: Diethyl ether , Ethanol ; 0 °C; 30 min, 0 °C

1.2 Solvents: Diethyl ether ; 0 °C → rt; 1.5 h, rt

1.2 Solvents: Diethyl ether ; 0 °C → rt; 1.5 h, rt

Riferimento

- Preparation of triazine derivatives for treating diseases characterized by undesired cellular proliferation or hyperproliferation, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: Acetonitrile ; 1.5 h, rt

Riferimento

- Azaaryl-1H-pyrazol-1-yl benzenesulfonamides as CCR9 antagonists and their preparation, United States, , ,

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → 60 °C

1.2 60 °C; 30 min, 60 °C

1.2 60 °C; 30 min, 60 °C

Riferimento

- Design, synthesis and biological evaluation of new pyrazolylureas and imidazopyrazolecarboxamides able to interfere with MAPK and PI3K upstream signaling involved in the angiogenesis, European Journal of Medicinal Chemistry, 2017, 133, 24-35

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide ; rt; 1.5 h, rt

Riferimento

- Preparation of aza-aryl 1H-pyrazol-1-yl benzenesulfonamides as CCR9 antagonists, United States, , ,

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Raw materials

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Preparation Products

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Letteratura correlata

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082

-

Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

92664-05-6 (Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide) Prodotti correlati

- 152831-97-5(Ethyl 4-cyano-2-oxobutyrate)

- 53544-13-1(3-Cyano-2-oxo-propionic Acid Ethyl Ester Sodium Salt)

- 221875-98-5(N-(3-Amino-4-methylphenyl)benzamide)

- 1804773-20-3(2-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-6-carboxylic acid)

- 2248308-25-8(Methyl 1,2,4,5,6,7-hexahydro-5,7-dimethyl-2-oxopyrazolo[1,5-a]pyrimidine-6-acetate)

- 90918-50-6(N-1-(4-Nitrophenyl)ethylacetamide)

- 1521986-79-7(1-{imidazo1,2-apyrimidin-2-yl}ethan-1-one)

- 2228234-12-4(4-(azetidin-3-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 912368-73-1(tert-butyl (3S)-3-(methylamino)piperidine-1-carboxylate)

- 73605-01-3(1,2,3,4-Tetrahydropyrrolo[3,4-b]indole)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:92664-05-6)Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide

Purezza:99%

Quantità:5g

Prezzo ($):382.0